2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chlorophenyl group (a benzene ring with a chlorine atom), a tetrahydroquinazolin group (a type of heterocyclic compound), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and one other carbon atom). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl group might be introduced using a substitution reaction, while the tetrahydroquinazolin group might be synthesized through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the chlorophenyl, tetrahydroquinazolin, and trifluoromethyl groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution reactions, while the tetrahydroquinazolin group might participate in condensation or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and trifluoromethyl groups might make the compound relatively nonpolar and lipophilic .Scientific Research Applications
Therapeutic Efficacy in Treating Japanese Encephalitis
A novel anilidoquinoline derivative closely related to the specified compound was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro. In vivo studies demonstrated a significant reduction in viral load and an increase in survival rates in infected mice. This study highlights the potential of such compounds in the treatment of viral encephalitis, suggesting a promising avenue for further research into similar quinazoline derivatives (Ghosh et al., 2008).
Antimicrobial Agents
Another study focused on the synthesis and characterization of new quinazolines, which revealed their potential as antimicrobial agents. The compounds exhibited significant antibacterial and antifungal activities against a variety of pathogens, including E. coli, Staphylococcus aureus, and several fungal species. This research indicates the broad-spectrum antimicrobial efficacy of quinazoline derivatives, underscoring their utility in developing new antimicrobial therapies (Desai et al., 2007).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have also been synthesized and evaluated for their analgesic and anti-inflammatory activities. One particular study discovered that certain quinazolinyl acetamides displayed potent analgesic and anti-inflammatory properties, comparable to those of diclofenac sodium. Importantly, these compounds exhibited only mild ulcerogenic potential, suggesting they may offer a safer alternative to traditional NSAIDs for pain and inflammation management (Alagarsamy et al., 2015).
Cholinesterase Inhibition for Alzheimer's Disease
New synthetic derivatives involving quinazoline were explored for their cholinesterase inhibitory activities, a key target in Alzheimer's disease treatment. The study found moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the pathology of Alzheimer's. These findings suggest the potential of quinazoline derivatives in developing therapies for neurodegenerative diseases (Riaz et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c20-14-7-3-1-5-12(14)11-17(27)24-10-9-16-25-15-8-4-2-6-13(15)18(26-16)19(21,22)23/h1,3,5,7H,2,4,6,8-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTHHFDPBMCWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CC3=CC=CC=C3Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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